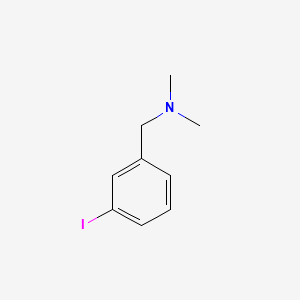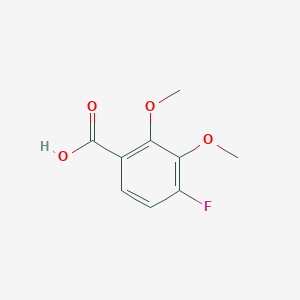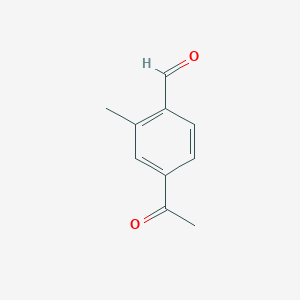
4-Acetyl-2-methylbenzaldehyde
Descripción general
Descripción
4-Acetyl-2-methylbenzaldehyde , also known by its IUPAC name 2-acetyl-4-methylbenzaldehyde , is a chemical compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol . It appears as an oily liquid with a melting point range of 56-58°C . The compound is characterized by its aromatic benzene ring, an acetyl group (CH₃CO-) attached at position 2, and a methyl group (-CH₃) at position 4 on the benzene ring.
Synthesis Analysis
The synthesis of this compound involves various methods, including Friedel-Crafts acylation . For instance, one common approach is the reaction of 4-methylbenzaldehyde with trimethyl orthoformate in methanol, catalyzed by LiBF₄ . This process yields the desired compound.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with an acetyl group (CH₃CO-) and a methyl group (-CH₃) attached. The acetyl group is positioned at carbon 2, while the methyl group is at carbon 4. The compound’s InChI code is 1S/C10H10O2/c1-7-3-4-9(6-11)10(5-7)8(2)12/h3-6H,1-2H3 .
Aplicaciones Científicas De Investigación
1. Conversion of Bioethanol to Value-Added Chemicals
A study by Moteki et al. (2016) explored the formation of methylbenzaldehydes, including 2- and 4-Methylbenzaldehyde, as precursors for chemicals like phthalic anhydride and terephthalic acid. These are formed from ethanol on hydroxyapatite catalysts through a series of reactions, presenting a new pathway for converting bioethanol into valuable chemicals.
2. Study of Reaction Mechanisms in Organic Chemistry
Yusuf and Nasution (2022) conducted research on the acetalization of 2-methylbenzaldehyde, which is similar to 4-acetyl-2-methylbenzaldehyde. This study, detailed in Jurnal Pendidikan Kimia, used ab initio methods to determine the pathway of the intermediate reaction mechanism, contributing to a deeper understanding of organic chemical reactions.
3. Catalytic Synthesis in Organic Chemistry
Research by Wu et al. (2016) in "Applied Organometallic Chemistry" outlines the synthesis of 4-methylbenzaldehyde using copper-catalyzed oxidation of benzylic alcohols in water. This method offers an environmentally friendly approach to producing similar compounds to this compound.
4. Synthesis of Antibacterial Compounds
Ismiyarto et al. (2018) synthesized 4-hydroxy-2-methylchalcone from a product similar to this compound, demonstrating its potential in antibacterial applications. The study, published in Jurnal Kimia Sains dan Aplikasi, highlights the importance of such compounds in the development of new antibacterial agents.
5. Nonlinear Optical Applications
Satheeshchandra et al. (2020) in "Materials Today: Proceedings" explored the synthesis of a novel methyl furan-based chalcone derivative using 2-acetyl furan and 3, 4, 5-trimethoxybenzaldehyde. This study, found at this link, demonstrates the potential of similar compounds to this compound in nonlinear optical applications.
6. Preparation of Pharmaceutical Intermediates
The study by Cui Yun-qi (2010) in the "Journal of Tianzhong" explored using 4-methyl benzaldehyde, a compound similar to this compound, as a protecting group in the synthesis of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-amido-β-D-Glucopyranose, indicating its relevance in pharmaceutical intermediate production.
Safety and Hazards
Propiedades
IUPAC Name |
4-acetyl-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-5-9(8(2)12)3-4-10(7)6-11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOWNZGDUAVXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





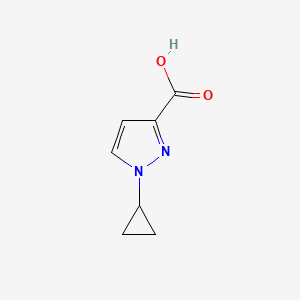

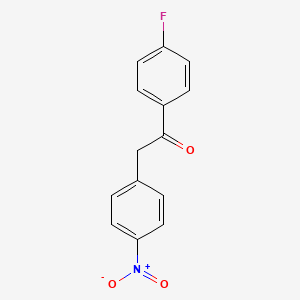
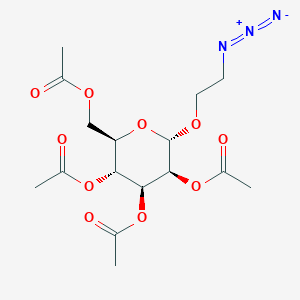

![[(4-Iodophenyl)methyl]dimethylamine](/img/structure/B3039914.png)


![1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B3039918.png)
